molecular formula C19H17N3O5S B2382130 N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide CAS No. 55691-91-3

N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide

Cat. No.: B2382130
CAS No.: 55691-91-3
M. Wt: 399.42
InChI Key: ULVJMENSOWQVSI-UHFFFAOYSA-N
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Description

N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

  • Sulfonamides with benzodioxane and acetamide moieties, including compounds structurally related to "N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide," have been investigated for their enzyme inhibitory potential. They exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Antibacterial Potential

  • Certain N-substituted sulfonamides, akin to the compound , have been explored for their antibacterial potential. These compounds displayed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Anticancer Activity

  • Analogous N-substituted acetamides have been synthesized and evaluated for their anticancer activity. One such compound showed high selectivity and promising apoptotic activity against human lung adenocarcinoma cells (Evren et al., 2019).

Corrosion Inhibition

  • Acetamide derivatives, related to the compound of interest, have been synthesized and studied for their potential as corrosion inhibitors, demonstrating effectiveness in certain conditions (Yıldırım & Cetin, 2008).

Structural and Photovoltaic Studies

  • Some bioactive benzothiazolinone acetamide analogs, structurally related, have been studied spectroscopically. Their potential for use in dye-sensitized solar cells due to their light harvesting efficiency was highlighted (Mary et al., 2020).

Synthesis Techniques

  • Studies on the synthesis of similar compounds using different techniques, including microwave-assisted synthesis, have been conducted, highlighting the versatility of synthetic approaches for these types of compounds (Virk et al., 2018).

Properties

IUPAC Name

N-[4-[benzenesulfonyl(methyl)amino]-3-nitronaphthalen-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-13(23)20-17-12-18(22(24)25)19(16-11-7-6-10-15(16)17)21(2)28(26,27)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJMENSOWQVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C2=CC=CC=C21)N(C)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55691-91-3
Record name N-(4-(BENZENESULFONYL-METHYL-AMINO)-3-NITRO-NAPHTHALEN-1-YL)-ACETAMIDE
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